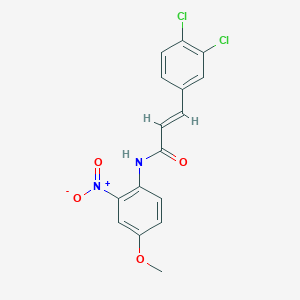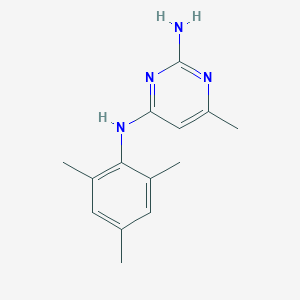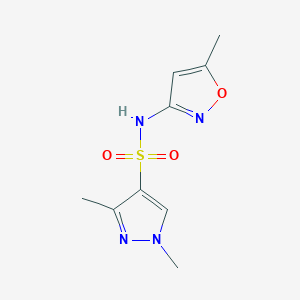
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, also known as DCMAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCMAN is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. This compound has been shown to have potential applications in the fields of medicine, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. In addition, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain receptors, such as the vanilloid receptor, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects on the body. In animal studies, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide was found to reduce inflammation and pain, as well as inhibit tumor growth. In addition, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide was also found to have a positive effect on the immune system, increasing the production of certain cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for laboratory experiments. In addition, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have low toxicity, making it a safe compound to work with in laboratory settings. However, one limitation of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. One area of interest is the development of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide-based drugs for the treatment of pain and inflammation-related disorders, such as arthritis. In addition, further research could be done to explore the anti-tumor properties of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide and its potential as a cancer treatment. Other potential areas of research include the development of new synthesis methods for 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide and the optimization of its properties for specific applications.
Méthodes De Synthèse
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 3,4-dichlorophenylacetonitrile with 4-methoxy-2-nitrobenzaldehyde to form an intermediate product. This intermediate is then subjected to a Knoevenagel condensation reaction with acrylamide to yield the final product, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide.
Applications De Recherche Scientifique
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has also been shown to possess anti-tumor properties, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c1-24-11-4-6-14(15(9-11)20(22)23)19-16(21)7-3-10-2-5-12(17)13(18)8-10/h2-9H,1H3,(H,19,21)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGQTYQEUGYMTE-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminocarbonyl)phenyl]-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5459056.png)
![4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B5459057.png)
![7-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5459067.png)
![N-[(1-{[5-(2-cyanophenyl)-2-furyl]methyl}piperidin-3-yl)methyl]acetamide](/img/structure/B5459072.png)
![3-{[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5459073.png)
![2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine](/img/structure/B5459086.png)


![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5459095.png)
![N-{3-[(4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5459101.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5459109.png)
![ethyl 4-[2-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B5459134.png)
![2-{6-[(dimethylamino)methyl]-1,4-oxazepan-4-yl}-N-methylnicotinamide](/img/structure/B5459139.png)
![N-allyl-2-chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5459151.png)